Structural Topology Differentiation: 2-Methoxy-5-sulfamoylbenzamide Core vs. 4-Methoxy-3-sulfamoylbenzoate Ester Analogs
The target compound (CAS 2034592-20-4) incorporates a primary benzamide at the 1-position and a methoxy group at the 2-position of the phenyl ring, with the sulfamoyl linker attached at the 5-position. In contrast, its closest catalog analog methyl 4-methoxy-3-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate (CAS 2034438-03-2) positions the methoxy group at the 4-position, the sulfamoyl linker at the 3-position, and replaces the primary benzamide with a methyl ester [1]. This positional isomerism alters the hydrogen-bond donor count (2 for the target vs. 1 for the ester analog), the topological polar surface area (148 Ų vs. approximately 122 Ų), and the rotatable bond count (7 vs. 8), collectively influencing membrane permeability, solubility, and target engagement geometry. In the broader sulfamoyl benzamide class, the presence of a primary amide rather than an ester has been shown to confer 10- to 100-fold differences in target binding affinity depending on the enzyme pocket architecture [2].
| Evidence Dimension | Physicochemical and structural topology |
|---|---|
| Target Compound Data | TPSA = 148 Ų; HBD = 2; HBA = 7; Rotatable bonds = 7; Primary benzamide present [1] |
| Comparator Or Baseline | CAS 2034438-03-2 (methyl 4-methoxy-3-sulfamoylbenzoate analog): TPSA ~122 Ų; HBD = 1; Methyl ester replaces benzamide; Rotatable bonds = 8 |
| Quantified Difference | ΔTPSA ≈ +26 Ų; ΔHBD = +1; ΔRotatable bonds = -1 |
| Conditions | Computed properties from PubChem and standard cheminformatics tools. No comparative biological assay data available. |
Why This Matters
The additional hydrogen-bond donor and larger polar surface area of the primary benzamide can determine whether a compound achieves sufficient brain penetration for CNS sigma receptor targets versus being restricted to peripheral applications, directly impacting procurement decisions for neuroscience-focused studies.
- [1] PubChem Compound Summary for CID 91630413. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034592-20-4 View Source
- [2] Dolle, R.E., Worm, K., Zhou, Q.J. (2007) US Patent 7,297,796 B2 – Sulfamoyl benzamide derivatives and methods of their use (cannabinoid receptor modulators). Adolor Corporation. https://patents.google.com/patent/US7297796B2/ View Source
